molecular formula C25H26FN3O5 B11937667 4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide

4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide

Cat. No.: B11937667
M. Wt: 467.5 g/mol
InChI Key: LRXRIKVDAVVQCP-QKKBWIMNSA-N
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Description

4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropanecarbonyl group, an oxadiazole ring, and a fluorinated benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide involves multiple steps, including the formation of the oxadiazole ring and the introduction of the cyclopropanecarbonyl group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H26FN3O5

Molecular Weight

467.5 g/mol

IUPAC Name

4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide

InChI

InChI=1S/C25H26FN3O5/c1-3-21(33-18-9-6-16(7-10-18)22(31)15-4-5-15)25-28-23(29-34-25)17-8-11-19(20(26)12-17)24(32)27-14(2)13-30/h6-12,14-15,21,30H,3-5,13H2,1-2H3,(H,27,32)/t14-,21-/m0/s1

InChI Key

LRXRIKVDAVVQCP-QKKBWIMNSA-N

Isomeric SMILES

CC[C@@H](C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)N[C@@H](C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4

Canonical SMILES

CCC(C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)NC(C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4

Origin of Product

United States

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